Ethyl 3-methyl-2-oxocyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLWOWNENNPXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338967 | |

| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-85-3 | |

| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-methyl-2-oxocyclopentanecarboxylate CAS number 7424-85-3

An In-Depth Technical Guide to Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3): Synthesis, Characterization, and Applications

Abstract

Ethyl 3-methyl-2-oxocyclopentanecarboxylate, CAS number 7424-85-3, is a functionally rich cyclic β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a chiral center, a reactive ketone, and a modifiable ester group within a five-membered ring, makes it a versatile building block for complex molecular targets. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway with mechanistic considerations, and explores its key applications in agrochemical and pharmaceutical research. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Molecular Overview and Physicochemical Properties

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is characterized by a cyclopentanone ring substituted at the C1 position with an ethyl carboxylate group and at the C3 position with a methyl group.[1] This structure possesses a stereocenter at the C3 position, meaning it can exist as a racemic mixture or as individual enantiomers. The presence of the β-keto ester moiety is central to its reactivity, providing a highly acidic α-proton that is key to many of its synthetic transformations.

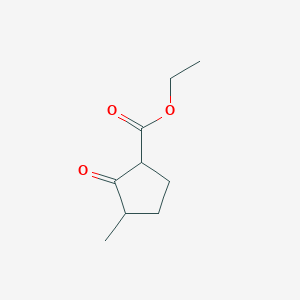

Chemical Structure

Caption: 2D Structure of Ethyl 3-methyl-2-oxocyclopentanecarboxylate.

Chemical Identifiers and Properties

Quantitative data for this specific molecule is not widely published, as it is considered a rare chemical intermediate. The properties of the closely related parent compound, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), are often used as an estimation basis.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | [1] |

| CAS Number | 7424-85-3 | |

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol | [2] |

| InChIKey | (Predicted from structure) | - |

| SMILES | CCOC(=O)C1C(C)CCC1=O | - |

| Appearance | Clear colorless to light yellow liquid (Predicted) | [3] |

| Boiling Point | ~221 °C @ 760 mmHg (Estimate based on parent compound) | [4] |

| Density | ~1.054 g/mL @ 25 °C (Estimate based on parent compound) | [4] |

| Refractive Index | ~1.452 @ 20 °C (Estimate based on parent compound) | [4] |

Synthesis and Mechanistic Insights

The most logical and industrially relevant synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate involves a two-step "one-pot" approach starting from diethyl adipate. This process leverages the classical Dieckmann condensation followed by a direct C-alkylation of the resulting enolate.

Synthetic Workflow

The causality behind this workflow is efficiency. By generating the reactive enolate intermediate in situ and adding the alkylating agent to the same reaction vessel, we bypass the need for isolating and purifying the intermediate, Ethyl 2-oxocyclopentanecarboxylate. This significantly shortens the production cycle and often improves overall yield.[5]

Caption: Two-step synthesis of the target compound from diethyl adipate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Dieckmann condensations and subsequent alkylations of β-keto esters.[5][6] It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Diethyl adipate

-

Methyl iodide (or other methylating agent)

-

Anhydrous Ethanol (catalytic amount)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and TLC)

-

Hexanes (for TLC)

Procedure:

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen). Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Base Addition: To the flask, add sodium hydride (1.1 equivalents) and suspend it in anhydrous toluene.

-

Expertise Note: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon of the diester without competing in saponification. It is pyrophoric and must be handled with extreme care under an inert atmosphere.

-

-

Dieckmann Condensation: Add a catalytic amount of anhydrous ethanol to initiate the reaction. Heat the suspension to 90-100 °C. Prepare a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene and add it dropwise via the dropping funnel over 1 hour. Maintain the temperature and stir for 4-6 hours. The reaction completion is marked by the cessation of hydrogen gas evolution and can be monitored by TLC (disappearance of diethyl adipate).

-

C-Alkylation: Cool the reaction mixture slightly (to ~50 °C). Add methyl iodide (1.05 equivalents) dropwise, ensuring the temperature does not exceed 70 °C. After the addition is complete, maintain the reaction at 50 °C for an additional 2-3 hours until TLC analysis indicates the consumption of the intermediate.

-

Expertise Note: The enolate formed is a soft nucleophile, and the α-carbon is the site of alkylation. Using a reactive alkylating agent like methyl iodide ensures efficient C-alkylation over O-alkylation.

-

-

Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding 1 M HCl until the aqueous layer is acidic.

-

Trustworthiness: This step neutralizes the remaining base and protonates the enolate, making the product extractable into an organic solvent. The acidic condition also aids in dissolving the sodium salts.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layer with water, followed by saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-methyl-2-oxocyclopentanecarboxylate.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Ethyl Ester: A quartet (~4.2 ppm, 2H) and a triplet (~1.3 ppm, 3H).- Ring Protons: Complex multiplets between 1.8-3.5 ppm.- Methyl Group: A doublet (~1.1 ppm, 3H) due to coupling with the adjacent methine proton. |

| ¹³C NMR | - Ketone Carbonyl: ~215 ppm.- Ester Carbonyl: ~170 ppm.- Ester O-CH₂: ~61 ppm.- Ring Carbons: Multiple signals between 20-60 ppm.- Methyl Carbon: ~15 ppm. |

| IR Spectroscopy | - Ketone C=O Stretch: Strong, sharp peak around 1745-1755 cm⁻¹.- Ester C=O Stretch: Strong, sharp peak around 1725-1735 cm⁻¹.- C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.- C-O Stretch: Peaks in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 170.- Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 125), loss of the entire ester group (-COOC₂H₅, m/z = 97), and further fragmentation of the cyclopentanone ring. |

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 3-methyl-2-oxocyclopentanecarboxylate stems from its multiple reactive sites, allowing for diverse and predictable chemical transformations.[1]

Caption: Key reaction pathways for Ethyl 3-methyl-2-oxocyclopentanecarboxylate.

-

Oxidation: The ketone can be oxidized, though this often involves ring-opening under harsh conditions. More commonly, the entire molecule can be transformed depending on the reagents used.[1]

-

Reduction: The ketone is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), leaving the ester intact. Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to their corresponding alcohols.[1] This selectivity is crucial for building molecular complexity.

-

Nucleophilic Substitution: The ethyl ester group can be converted to other esters (transesterification) or amides (aminolysis), allowing for the introduction of different functional groups.[1]

Application in Agrochemicals: Metconazole Synthesis

A significant industrial application of this compound is as a key precursor in the synthesis of fungicides, such as metconazole.[1] The cyclopentane core of the molecule forms a central part of the final fungicide structure, demonstrating its value as a high-quality building block.

Application in Pharmaceutical Research

Derivatives of this scaffold are actively being investigated for their therapeutic potential. Studies have shown that related compounds may act as enzyme inhibitors or activators.[1] For instance, some derivatives have demonstrated potential anticancer properties, which may be linked to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. The buyer assumes responsibility for confirming the product's identity and purity.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation |

(Source: AChemBlock Safety Data[7])

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. If handling outside of a fume hood, respiratory protection may be necessary.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a strategically important synthetic intermediate whose value lies in the versatility of its embedded functional groups. A clear and efficient synthetic route, combined with its predictable reactivity, makes it an indispensable tool for chemists in both industrial and academic settings. From the creation of crop-protecting fungicides to the exploration of novel anticancer agents, this compound provides a reliable and adaptable scaffold for building the complex molecules of the future.

References

-

The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]

-

Craig II, et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl - Supporting Information. Caltech. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

-

PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Ethyl 3-Methyl-2-oxocyclopentanecarboxylate|CAS 7424-85-3 [benchchem.com]

- 2. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]

- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. ethyl 3-methyl-2-oxocyclopentane-1-carboxylate 95% | CAS: 7424-85-3 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Stereochemistry of Ethyl 3-methyl-2-oxocyclopentanecarboxylate

Introduction: The Significance of Stereoisomerism in Substituted Cyclopentanones

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a versatile cyclic β-keto ester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including natural products and active pharmaceutical ingredients.[1] Its utility is profoundly influenced by its stereochemistry. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: the (2R,3S) and (2S,3R) enantiomers (the cis diastereomer) and the (2R,3R) and (2S,3S) enantiomers (the trans diastereomer). The precise spatial arrangement of the methyl and ethyl carboxylate groups dictates the molecule's three-dimensional shape, which in turn governs its reactivity and its ability to interact with other chiral molecules, such as enzymes and receptors. Consequently, control over the relative (cis/trans) and absolute (R/S) stereochemistry is paramount for its effective application in drug development and stereoselective synthesis. This guide provides an in-depth exploration of the stereochemical landscape of ethyl 3-methyl-2-oxocyclopentanecarboxylate, detailing strategies for its stereoselective synthesis and the analytical methods required for stereochemical assignment.

I. Diastereoselective Synthesis: Navigating the Kinetic and Thermodynamic Landscape

The most common approach to synthesizing ethyl 3-methyl-2-oxocyclopentanecarboxylate involves the alkylation of the enolate of ethyl 2-oxocyclopentanecarboxylate. The diastereoselectivity of this reaction—the preferential formation of either the cis or trans isomer—is a classic example of kinetic versus thermodynamic control. The choice of reaction conditions, particularly the base, solvent, and temperature, dictates which diastereomer is the major product.

The Underlying Principle: Enolate Formation and Electrophilic Attack

Deprotonation of ethyl 2-oxocyclopentanecarboxylate with a strong base generates an enolate, which is then alkylated with a methylating agent (e.g., methyl iodide). The stereochemical outcome is determined by the direction of electrophilic attack on the enolate. The cyclopentanone ring is not planar, and the existing substituent (the ethyl carboxylate group) influences the accessibility of the two faces of the enolate to the incoming electrophile.

Caption: Logical workflow for diastereoselective methylation.

Kinetic Control: Favoring the cis Isomer

Under kinetic control, the reaction is run under irreversible conditions, and the major product is the one that is formed the fastest. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The bulky base preferentially removes the more accessible proton, and the subsequent alkylation occurs from the less hindered face of the enolate, leading to the cis product as the major isomer. The low temperature prevents equilibration to the more stable thermodynamic product.

Thermodynamic Control: Favoring the trans Isomer

Under thermodynamic control, the reaction is run under reversible conditions, allowing an equilibrium to be established between the starting materials, intermediates, and products. The major product is the most thermodynamically stable one. This is typically achieved using a less hindered base, such as sodium ethoxide (NaOEt), at room temperature or higher. Under these conditions, the initially formed kinetic product can revert to the enolate, which can then re-alkylate to form the more stable trans isomer, where the two bulky substituents are on opposite sides of the ring, minimizing steric strain.

| Condition | Base | Temperature | Major Product | Rationale |

| Kinetic Control | Lithium diisopropylamide (LDA) | -78 °C | cis-isomer | Irreversible deprotonation and alkylation at the less hindered face. |

| Thermodynamic Control | Sodium Ethoxide (NaOEt) | 25 °C | trans-isomer | Reversible conditions allow equilibration to the more stable diastereomer. |

II. Enantioselective Synthesis: Achieving Chirality

While diastereoselective methods provide control over the relative stereochemistry, enantioselective strategies are required to control the absolute stereochemistry and obtain a single enantiomer. This is crucial in drug development, where often only one enantiomer is biologically active. Two primary strategies for achieving enantioselectivity are the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of a specific enantiomer of ethyl 3-methyl-2-oxocyclopentanecarboxylate, a chiral auxiliary can be incorporated into the ester group.

Caption: General workflow for chiral auxiliary-mediated synthesis.

For example, an Evans oxazolidinone auxiliary can be used. The 2-oxocyclopentanecarboxylic acid is first coupled to the chiral auxiliary. The resulting N-acyloxazolidinone provides a chiral environment that directs the methylation to one face of the enolate, leading to a high diastereomeric excess of the alkylated product. Subsequent removal of the auxiliary and esterification with ethanol yields the enantiomerically enriched target molecule.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In this approach, a small chiral organic molecule is used as the catalyst. For the synthesis of ethyl 3-methyl-2-oxocyclopentanecarboxylate, an enantioselective Michael addition of a methyl nucleophile to ethyl 2-oxocyclopentene-1-carboxylate, catalyzed by a chiral organocatalyst (e.g., a diarylprolinol silyl ether), can be envisioned. The catalyst forms a transient chiral iminium ion with the cyclopentenone, which then undergoes a stereoselective Michael addition.

III. Stereochemical Analysis: Elucidating the 3D Structure

Once the stereoselective synthesis is complete, robust analytical methods are required to confirm the stereochemical outcome, including the diastereomeric ratio (cis/trans) and the enantiomeric excess (% ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Assignment

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the cis and trans diastereomers. The spatial relationship between the protons on C2 and C3 results in different coupling constants (J-values) and through-space interactions that can be observed using Nuclear Overhauser Effect (NOE) spectroscopy.

-

Coupling Constants (³JH2-H3): The magnitude of the vicinal coupling constant between the protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation. In the trans isomer, the protons are often in a pseudo-trans-diaxial or pseudo-trans-diequatorial relationship, leading to a larger coupling constant compared to the cis isomer, where the protons are in a pseudo-axial-equatorial relationship.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can provide definitive proof of the relative stereochemistry. For the cis isomer, an NOE correlation will be observed between the proton on C2 and the methyl protons on C3, as they are on the same face of the ring. This correlation will be absent or very weak for the trans isomer.

Chiral Chromatography for Enantiomeric Separation and Quantification

To separate the enantiomers and determine the enantiomeric excess, chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) is employed. These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

| Technique | Stationary Phase Example | Mobile Phase Example | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV |

| Chiral GC | Cyclodextrin-based (e.g., Beta-DEX™) | Helium | FID or MS |

IV. Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of ethyl 3-methyl-2-oxocyclopentanecarboxylate, based on established procedures for similar compounds.

Protocol 1: Diastereoselective Synthesis (Thermodynamic Control)

-

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add ethyl 2-oxocyclopentanecarboxylate (1.0 eq.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add methyl iodide (1.2 eq.) and stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: NMR Analysis for Stereochemical Assignment

-

Dissolve a pure sample of each isolated diastereomer in CDCl₃.

-

Acquire ¹H NMR spectra for both samples and compare the chemical shifts and coupling constants of the protons at C2 and C3.

-

Acquire a 2D NOESY or ROESY spectrum for each isomer to identify through-space correlations between the C2 proton and the C3 methyl group.

Protocol 3: Chiral HPLC Analysis

-

Prepare a solution of the racemic mixture (or the enantiomerically enriched product) in the mobile phase.

-

Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H).

-

Elute with an isocratic mobile phase (e.g., 95:5 hexane:isopropanol) at a constant flow rate.

-

Monitor the elution profile using a UV detector.

-

Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

V. Conclusion

The stereochemistry of ethyl 3-methyl-2-oxocyclopentanecarboxylate is a critical aspect that dictates its utility in synthetic chemistry. A thorough understanding of the principles of diastereoselective and enantioselective synthesis, coupled with robust analytical techniques for stereochemical assignment, is essential for researchers and drug development professionals. By carefully controlling reaction conditions, it is possible to selectively synthesize the desired cis or trans diastereomer. Furthermore, the application of chiral auxiliaries or organocatalysis opens the door to the preparation of enantiomerically pure forms of this valuable building block, paving the way for the synthesis of complex and stereochemically defined molecules.

References

-

Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketone Enolates. Caltech. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]

- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1667-1670.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Role of Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Nrf2 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation leads to the coordinated upregulation of a vast array of cytoprotective genes, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative damage. While numerous activators of this pathway have been identified, the exploration of novel chemical entities continues to be a significant endeavor in drug discovery. This technical guide focuses on Ethyl 3-methyl-2-oxocyclopentanecarboxylate, a cyclic ketoester with potential as an Nrf2 activator. Although direct, in-depth studies on this specific molecule are emerging, its structural features suggest a plausible mechanism of action through the canonical Keap1-Nrf2 axis. This document provides a comprehensive overview of the Nrf2 pathway, the theoretical basis for the activity of Ethyl 3-methyl-2-oxocyclopentanecarboxylate, and a detailed set of validated experimental protocols to rigorously investigate its role as an Nrf2 pathway activator.

The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cellular Homeostasis

The Nrf2 pathway is the primary mechanism by which cells protect themselves from oxidative and electrophilic insults. The central players in this pathway are Nrf2, a transcription factor, and Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1]

Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its continuous ubiquitination and subsequent degradation by the 26S proteasome.[2] This keeps intracellular Nrf2 levels low. Keap1 acts as a sensor for cellular stress. It is a cysteine-rich protein, and several of these cysteine residues can be modified by electrophiles or oxidants.[1]

Upon exposure to stressors, these reactive species modify key cysteine residues on Keap1, leading to a conformational change in the Keap1 protein. This change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 ubiquitination and degradation.[1] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[1]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[3] This binding initiates the transcription of a battery of over 200 genes that encode for antioxidant proteins (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), detoxification enzymes, and other cytoprotective factors.[4][5]

Caption: The Keap1-Nrf2 signaling pathway under basal and stressed conditions.

Ethyl 3-methyl-2-oxocyclopentanecarboxylate: A Potential Nrf2 Activator

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a cyclic ketoester.[6] Its chemical structure, featuring a cyclopentanone ring with both a ketone and an ester functional group, confers upon it electrophilic properties.[6] It is well-established that electrophilic compounds can act as activators of the Nrf2 pathway by reacting with the sulfhydryl groups of cysteine residues within Keap1.[7]

While direct studies on Ethyl 3-methyl-2-oxocyclopentanecarboxylate are not extensively published, it has been noted that similar compounds are capable of activating the Nrf2 pathway.[6] This suggests a strong scientific premise for investigating this molecule as a novel Nrf2 activator. The proposed mechanism of action is its potential to covalently modify Keap1, thereby disrupting the Keap1-Nrf2 complex and allowing Nrf2 to accumulate and activate ARE-driven gene expression.[6]

Table 1: Physicochemical Properties of Ethyl 3-methyl-2-oxocyclopentanecarboxylate

| Property | Value | Source |

| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |

| CAS Number | 7424-85-3 | |

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol |

Experimental Workflow for Validation

To rigorously assess the role of Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Nrf2 pathway activation, a multi-tiered experimental approach is recommended. This workflow is designed to provide a comprehensive understanding, from initial screening to mechanistic insights.

Caption: A validated workflow for investigating Nrf2 pathway activators.

Phase 1: ARE-Luciferase Reporter Gene Assay

This is a high-throughput and sensitive method to screen for Nrf2 activation. It utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple ARE sequences.

Protocol:

-

Cell Culture: Plate ARE-reporter cells (e.g., HepG2-ARE) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Ethyl 3-methyl-2-oxocyclopentanecarboxylate in appropriate cell culture medium. A known Nrf2 activator (e.g., tert-Butylhydroquinone, tBHQ) should be used as a positive control.[8]

-

Incubation: Replace the medium with the compound-containing medium and incubate for 16-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., using a parallel MTS assay) and express the results as fold induction over vehicle-treated control cells.

Phase 2: Analysis of Nrf2 Target Gene Expression

Confirmation of Nrf2 activation requires demonstrating the upregulation of its endogenous target genes at both the mRNA and protein levels.

3.2.1. Quantitative PCR (qPCR) for HO-1 and NQO1 mRNA

-

Cell Treatment and RNA Extraction: Treat a suitable cell line (e.g., HaCaT, RAW264.7) with varying concentrations of Ethyl 3-methyl-2-oxocyclopentanecarboxylate for 6-12 hours. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green chemistry with validated primers for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

3.2.2. Western Blot for HO-1 and Nrf2 Protein

-

Cell Lysis: Treat cells with the compound for 18-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HO-1, Nrf2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

-

Densitometry: Quantify the band intensities using image analysis software.

Phase 3: Mechanistic Validation of Nrf2 Nuclear Translocation

A key event in Nrf2 activation is its translocation from the cytoplasm to the nucleus. This can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.

Protocol (Immunofluorescence):

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Ethyl 3-methyl-2-oxocyclopentanecarboxylate for 1-4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with an anti-Nrf2 primary antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a confocal or high-content imaging system. An increase in the nuclear Nrf2 signal relative to the cytoplasm indicates activation.

Concluding Remarks

The investigation into Ethyl 3-methyl-2-oxocyclopentanecarboxylate as a novel activator of the Nrf2 pathway holds significant promise for the development of new therapeutic agents against oxidative stress-related diseases. The structural characteristics of this molecule provide a strong rationale for its potential interaction with the Keap1-Nrf2 system. The experimental framework detailed in this guide offers a robust, step-by-step approach to validate this hypothesis, from initial screening to in-depth mechanistic studies. By following these self-validating protocols, researchers can generate high-quality, reproducible data to elucidate the precise role and therapeutic potential of Ethyl 3-methyl-2-oxocyclopentanecarboxylate.

References

-

Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., León, R., & Valverde, A. M. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9737246. [Link]

-

Li, X., Wang, H., Wang, J., Chen, Y., Geng, J., Wu, X., & Li, X. (2024). Febuxostat Improves MASLD in Male Rats: Roles of XOR Inhibition and Associated JNK/NRF2/HO-1 Pathway Changes. Metabolites, 14(2), 90. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550243, Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]

- Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of toxicology, 85(4), 241–272.

- Silva-Islas, C. A., & Maldonado, P. D. (2018). Canonical and non-canonical mechanisms of Nrf2 activation. Pharmacological research, 134, 99–109.

- Sivinski, J., Zhang, Y., & Lorigan, G. A. (2014). The Keap1-Nrf2 system: a thiol-based "switch" model for the regulation of gene expression by electrophiles and oxidants. Biochemistry, 53(19), 3027–3038.

-

Pallesen, J. S., Tran, P. T. A., Bach, A., & Jensen, O. N. (2021). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of medicinal chemistry, 64(13), 9051–9068. [Link]

-

Yu, S., Khor, T. O., Cheung, K. L., Li, W., Wu, T. Y., Huang, Y., & Kong, A. N. (2010). Activation of Antioxidant-Response Element (ARE), Mitogen-Activated Protein Kinases (MAPKs) and Caspases by Major Green Tea Polyphenol Components During Cell Survival and Death. Archives of pharmacal research, 33(10), 1679–1687. [Link]

- He, F., Ru, X., & Wen, T. (2020). NRF2, a Transcription Factor for Stress Response and Beyond. International journal of molecular sciences, 21(13), 4777.

- Kaspar, J. W., Niture, S. K., & Jaiswal, A. K. (2009). Nrf2:INrf2 (Keap1) signaling in oxidative stress. Free radical biology & medicine, 47(9), 1304–1309.

- Lu, M. C., Ji, J. A., Jiang, Z. Y., & You, Q. D. (2016). The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update. Medicinal research reviews, 36(5), 924–963.

-

Ahmed, S. M., Luo, L., Namani, A., Wang, X. J., & Tang, X. (2017). NRF2 signalling pathway: Pivotal roles in inflammation. Biochimica et biophysica acta. Molecular basis of disease, 1863(2), 585–597. [Link]

-

Zhang, R., Xu, M., Wang, Y., Xie, F., Zhang, G., & Qin, X. (2021). NRF2 signalling pathway: New insights and progress in the field of wound healing. Journal of cellular and molecular medicine, 25(13), 5857–5867. [Link]

- Tonelli, C., Chio, I. I. C., & Tuveson, D. A. (2018). The Nrf2-Keap1-ARE signaling pathway in cancer. Antioxidants & redox signaling, 29(17), 1727–1749.

- Yamamoto, M., Kensler, T. W., & Motohashi, H. (2018). The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis. Physiological reviews, 98(3), 1169–1203.

- Bryan, H. K., Olayanju, A., Goldring, C. E., & Park, B. K. (2013). The Nrf2 cell defence pathway: Keap1-dependent and -independent mechanisms of regulation. Biochemical pharmacology, 85(6), 705–717.

-

Lv, H., Liu, Q., Zhou, J., Tan, G., Deng, X., & Ci, X. (2017). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in pharmacology, 8, 599. [Link]

- Kansanen, E., Kuosmanen, S. M., Lampinen, R., & Levonen, A. L. (2013). The Keap1-Nrf2 pathway: mechanisms of activation and dysregulation in cancer. Redox biology, 1(1), 45–49.

- Suzuki, T., & Yamamoto, M. (2015). Molecular basis of the Keap1-Nrf2 system. Free radical biology & medicine, 88(Pt B), 93–100.

- Taguchi, K., Motohashi, H., & Yamamoto, M. (2011). Molecular mechanisms of the Keap1–Nrf2 pathway in stress response and cancer evolution. Genes to cells : devoted to molecular & cellular mechanisms, 16(2), 123–140.

- Tebay, L. E., Robertson, H., & Durant, S. T. (2015). Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease. Free radical biology & medicine, 88(Pt B), 108–146.

-

Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection and disease. Drug discovery today, 25(7), 1253–1264. [Link]

- Itoh, K., Mimura, J., & Yamamoto, M. (2010). Discovery of the negative regulator of Nrf2, Keap1: a historical overview. Antioxidants & redox signaling, 13(11), 1665–1678.

-

Kobayashi, M., & Yamamoto, M. (2006). Nrf2-Keap1 regulation of cellular defense mechanisms against electrophiles and reactive oxygen species. Advances in enzyme regulation, 46, 113–140. [Link]

- Baird, L., Llères, D., Swift, S., & Dinkova-Kostova, A. T. (2013). Regulatory flexibility in the Nrf2-mediated stress response is conferred by conformational cycling of the Keap1-Nrf2 protein complex.

- McMahon, M., Itoh, K., Yamamoto, M., & Hayes, J. D. (2003). Keap1-dependent proteasomal degradation of transcription factor Nrf2 contributes to the negative regulation of antioxidant response element-driven gene expression. The Journal of biological chemistry, 278(24), 21592–21600.

- Eggler, A. L., Liu, G., Pezzuto, J. M., van Breemen, R. B., & Mesecar, A. D. (2008). Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2.

-

de la Vega, M. R., Dodson, M., & Zhang, D. D. (2019). Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility. International journal of molecular sciences, 20(21), 5303. [Link]

Sources

- 1. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Mastering the Michael Addition with Ethyl 3-methyl-2-oxocyclopentanecarboxylate

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of ethyl 3-methyl-2-oxocyclopentanecarboxylate in Michael addition reactions. The content moves beyond simple procedural lists to explain the causality behind experimental design, ensuring robust and reproducible outcomes.

Foundational Principles: The Michael Addition and the Role of Ethyl 3-methyl-2-oxocyclopentanecarboxylate

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] The thermodynamic driving force for this reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[2]

The reaction mechanism universally proceeds through three fundamental steps:

-

Deprotonation: A base abstracts an acidic α-proton from the Michael donor to generate a resonance-stabilized nucleophile, typically an enolate.[3]

-

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, which is electrophilic due to resonance with the electron-withdrawing group.[1][4]

-

Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or during workup) to yield the final 1,5-dicarbonyl product.[3][5]

The Michael Donor: Ethyl 3-methyl-2-oxocyclopentanecarboxylate

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a highly valuable β-keto ester for complex molecule synthesis.[6] Its utility as a Michael donor stems from specific structural features that dictate its reactivity and stereochemical outcome.

| Property | Value |

| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate[7] |

| CAS Number | 7424-85-3[7] |

| Molecular Formula | C₉H₁₄O₃[7] |

| Molecular Weight | 170.21 g/mol [8] |

| Appearance | Colorless liquid[7] |

The proton at the C1 position is particularly acidic (pKa ≈ 11-13 in DMSO) because the resulting negative charge is delocalized across both the ketone and the ester carbonyl groups, forming a highly stabilized enolate. This stabilization allows for the use of relatively mild bases for deprotonation, a key factor in controlling reaction selectivity.

Furthermore, the molecule possesses a pre-existing stereocenter at the C3 position (bearing the methyl group). When the enolate attacks a Michael acceptor, a new stereocenter is formed at C1. The spatial orientation of the methyl group significantly influences the facial selectivity of the incoming acceptor, leading to the potential for high diastereoselectivity in the final product. This inherent stereocontrol is a primary reason for its selection in targeted synthesis.

Caption: The three core steps of the base-catalyzed Michael addition reaction.

Application Notes: A Guide to Experimental Design

Achieving high yield and selectivity requires careful consideration of several interconnected parameters. The choices made are not arbitrary; they are dictated by the principles of reactivity and kinetics.

Choice of Base: Catalytic vs. Stoichiometric

The primary role of the base is to generate the enolate. Unlike reactions such as the Claisen condensation, the Michael addition is typically thermodynamically favorable.[4] This means that only a catalytic amount of base is required, as it is regenerated in the final protonation step.

-

Expert Insight: Using a catalytic amount of a relatively weak base (e.g., NaOEt, K₂CO₃, DBU) is often preferred.[3] Strong, non-nucleophilic bases like LDA or NaH can lead to irreversible and complete enolate formation, which may increase side reactions, such as self-condensation or 1,2-addition to the acceptor's carbonyl group. The choice of sodium ethoxide (NaOEt) in ethanol is classic because the ethoxide anion is the same as the ester portion of the donor, preventing transesterification side-products.

Selection of Michael Acceptor

The versatility of the Michael addition is demonstrated by the wide range of suitable acceptors. The key requirement is an alkene conjugated to an electron-withdrawing group (EWG).

| Acceptor Class | Example | Reactivity & Considerations |

| α,β-Unsaturated Ketones | Methyl vinyl ketone (MVK) | Highly reactive. Prone to polymerization; often added slowly or generated in situ. Good for achieving high yields. |

| α,β-Unsaturated Esters | Ethyl acrylate | Generally less reactive than enones. The reaction may require slightly more forcing conditions (e.g., higher temperature or stronger base). |

| Nitroalkenes | β-Nitrostyrene | Highly electrophilic and reactive due to the potent electron-withdrawing nitro group. Often used in organocatalyzed asymmetric variants.[9] |

| Acrylonitriles | Acrylonitrile | The cyano group is a strong EWG, making these effective acceptors. |

Solvent and Temperature Effects

-

Solvents: Polar aprotic solvents like THF, DMF, or acetonitrile are commonly used as they effectively solvate the cationic counter-ion of the base without interfering with the nucleophilic enolate.[3] Protic solvents like ethanol can also be used, especially when an alkoxide base is employed, but can slow the reaction by solvating the enolate.

-

Temperature: Many Michael additions are exothermic. Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) is crucial for controlling the reaction rate, minimizing side products, and, most importantly, enhancing diastereoselectivity. Lower temperatures favor the thermodynamically more stable transition state, often leading to a higher ratio of the desired diastereomer.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales provided.

Protocol 1: Base-Catalyzed Diastereoselective Michael Addition to Methyl Vinyl Ketone (MVK)

This protocol describes a standard procedure for the addition of ethyl 3-methyl-2-oxocyclopentanecarboxylate to MVK, a classic and highly reliable transformation. The methodology is adapted from established procedures for similar β-keto esters.[10]

Caption: Standard workflow for a base-catalyzed Michael addition reaction.

Materials:

-

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv)

-

Methyl vinyl ketone (MVK) (1.2 equiv)

-

Sodium ethoxide (NaOEt) (0.1 equiv, 21 wt% solution in ethanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 3-methyl-2-oxocyclopentanecarboxylate (e.g., 10.0 g, 58.7 mmol).

-

Solvent Addition: Add anhydrous THF (100 mL) and stir until the starting material is fully dissolved.

-

Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Once cooled, add the sodium ethoxide solution (e.g., 1.9 mL, 5.87 mmol) dropwise over 5 minutes.

-

Causality: Cooling is essential to control the initial exotherm of enolate formation and the subsequent addition, maximizing diastereoselectivity.

-

-

Enolate Formation: Stir the resulting solution at 0 °C for 30 minutes. The solution may turn slightly yellow, indicating enolate formation.

-

Acceptor Addition: Add methyl vinyl ketone (e.g., 5.9 g, 83.9 mmol) dropwise via syringe over 30-60 minutes.

-

Causality: Slow addition of the reactive MVK prevents its polymerization and helps maintain a low reaction temperature. An excess of the acceptor is used to ensure complete consumption of the more valuable donor.[10]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting keto ester is consumed (typically 12-16 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Causality: The NH₄Cl quench neutralizes the ethoxide base and protonates any remaining enolate, preventing potential retro-Michael reactions during workup.

-

-

Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Michael adduct. The product is typically a colorless to pale yellow oil.

-

Expected Outcome: The reaction should provide the desired adduct in good yield (typically >80%) and with significant diastereoselectivity, which can be quantified by ¹H NMR analysis of the crude product.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (degraded by moisture/air).2. Insufficient reaction time or temperature.3. "Wet" solvent or reagents quenching the enolate. | 1. Use a fresh bottle of base or titrate to confirm concentration.2. Allow the reaction to stir longer or gently warm (e.g., to 40 °C), though this may reduce selectivity.3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Low Yield | 1. Polymerization of the Michael acceptor (e.g., MVK).2. Product loss during aqueous workup.3. Retro-Michael addition during workup or purification. | 1. Add the acceptor more slowly and at a lower temperature.2. Perform additional extractions of the aqueous layer.3. Use a mild acidic quench (NH₄Cl) and avoid excessive heat or exposure to base during purification. |

| Poor Diastereoselectivity | 1. Reaction temperature was too high.2. Base was too strong, leading to a less organized transition state. | 1. Maintain the reaction at 0 °C or lower during the addition phase.2. Switch to a milder base, such as an amine base (DBU) or potassium carbonate. |

| Multiple Unidentified Side Products | 1. Self-condensation of the starting keto ester or the product.2. 1,2-addition instead of 1,4-addition. | 1. Use only a catalytic amount of base; ensure slow addition of the acceptor.2. This is less common with soft enolate nucleophiles but can occur with highly reactive acceptors. Ensure the reaction is not run at excessively cold temperatures with organometallic bases. |

Conclusion

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a powerful and stereodirecting building block in synthetic chemistry. Its successful application in Michael addition reactions hinges on a rational understanding of reaction parameters. By carefully selecting the base, solvent, and temperature, chemists can control the reaction's outcome to achieve high yields and diastereoselectivity. The protocols and insights provided herein serve as a robust starting point for the development of complex molecular architectures, from pharmaceutical intermediates to natural products.

References

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][2]

-

Chemistry Steps. Michael Addition Reaction Mechanism. [Link][5]

-

Pearson. (2022). Michael Addition Explained. [Link]

-

MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 26(22), 6883. [Link]

-

Chemistry LibreTexts. (2023). Conjugate Carbonyl Additions - The Michael Reaction. [Link][4][11]

-

Organic Syntheses. 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Coll. Vol. 10, p.88 (2004); Vol. 77, p.187 (2000). [Link][10]

-

PubChem. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. [Link][8]

-

Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125. [Link][9]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Ethyl 3-Methyl-2-oxocyclopentanecarboxylate|CAS 7424-85-3 [benchchem.com]

- 7. ethyl 3-methyl-2-oxocyclopentane-1-carboxylate 95% | CAS: 7424-85-3 | AChemBlock [achemblock.com]

- 8. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Leveraging Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Advanced Fungicide Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Cyclopentanone Scaffold

In the relentless pursuit of novel agrochemicals to safeguard global food production, the molecular scaffold of a lead compound is a critical determinant of its ultimate success. The cyclopentanone ring system, a structural motif present in various natural products, has emerged as a promising foundation for the development of potent fungicides.[1][2] Its inherent stereochemistry and versatile functionalization points offer a rich canvas for synthetic exploration. Ethyl 3-methyl-2-oxocyclopentanecarboxylate (EMOC) stands out as a particularly valuable starting material. This cyclic β-keto ester is not merely a passive building block; its unique arrangement of functional groups—a ketone, an ester, and an alpha-chiral center—provides multiple, predictable sites for chemical modification, enabling the construction of complex and highly active fungicidal molecules.[3][4]

This document serves as a technical guide to the strategic use of EMOC in fungicide synthesis. We will move beyond simple procedural outlines to explore the mechanistic causality behind synthetic choices, providing detailed, self-validating protocols for key transformations. The focus will be on leveraging EMOC's intrinsic reactivity to construct precursors for systemic fungicides, with a specific, illustrative pathway toward a key intermediate of a triazole-class fungicide, akin to metconazole.[3][5]

Profile of the Core Reagent: Ethyl 3-methyl-2-oxocyclopentanecarboxylate (EMOC)

A thorough understanding of the starting material is foundational to any successful synthetic campaign. The properties of EMOC dictate solvent choice, reaction conditions, and purification strategies.

| Property | Value | Source |

| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | [3] |

| CAS Number | 7424-85-3 | [3][6] |

| Molecular Formula | C₉H₁₄O₃ | [6][7] |

| Molecular Weight | 170.21 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 102-104 °C at 11 mmHg | [8] |

| Density | ~1.054 g/mL at 25 °C | [8] |

Mechanistic Rationale: The Synthetic Versatility of a β-Keto Ester

The power of EMOC as a synthetic precursor lies in the dual reactivity of the β-keto ester moiety. This functionality allows for both nucleophilic and electrophilic transformations, providing a rich playbook for molecular elaboration.

-

Nucleophilic Character (via Enolate): The α-proton, situated between the two carbonyl groups, is highly acidic (pKa ≈ 11 in DMSO). Deprotonation with a suitable base (e.g., sodium ethoxide, LDA) generates a resonance-stabilized enolate. This nucleophile is the workhorse for C-C bond formation via alkylation, acylation, and condensation reactions. This is the primary pathway for introducing diversity and building the carbon skeleton of the target fungicide.

-

Electrophilic Character: The carbonyl carbons of both the ketone and the ester are electrophilic. The ketone can be targeted by nucleophiles like Grignard reagents or reducing agents (e.g., NaBH₄). The ester can undergo saponification, transesterification, or reduction to an alcohol (e.g., with LiAlH₄).[3][9]

Caption: Key reactive sites and synthetic pathways for EMOC.

Application Workflow: Synthesis of a Dihydroxylated Triazole Precursor

To illustrate the practical application of EMOC, we present a multi-step synthesis of a key dihydroxylated intermediate, a versatile precursor for a range of triazole fungicides. This pathway is designed to be robust and adaptable.

Caption: Overall workflow for fungicide precursor synthesis from EMOC.

Protocol 1: Ketal Protection of the Cyclopentanone Ketone

Causality: Direct reaction of the ester with a Grignard reagent is desired. The cyclopentanone ketone is more reactive than the ester and would be preferentially attacked. Therefore, we must first "mask" or "protect" the ketone as a less reactive acetal (specifically, a ketal). Ethylene glycol is a common and effective protecting group for this purpose.

Materials:

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 3-methyl-2-oxocyclopentanecarboxylate | 95% | AChemBlock | [6] |

| Ethylene Glycol | Anhydrous | Sigma-Aldrich | Must be dry. |

| p-Toluenesulfonic acid (PTSA) | Monohydrate | Acros Organics | Catalyst. |

| Toluene | Anhydrous | Fisher Scientific | Solvent; forms azeotrope with water. |

| Saturated Sodium Bicarbonate (aq.) | Reagent | - | For neutralization. |

| Anhydrous Magnesium Sulfate | Reagent | - | For drying. |

| Dean-Stark Apparatus | - | - | Essential for water removal. |

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried.

-

Charging the Flask: To the flask, add EMOC (10.0 g, 58.7 mmol), toluene (150 mL), ethylene glycol (6.5 g, 104.8 mmol, ~1.8 eq), and a catalytic amount of PTSA (0.56 g, 2.9 mmol, 0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed and removed as an azeotrope with toluene.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst.

-

Separate the layers. Wash the organic layer with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by vacuum distillation to yield the protected keto-ester as a clear oil.

Self-Validation: The successful formation of the ketal can be confirmed by ¹H NMR (disappearance of the ketone's α-protons and appearance of the characteristic ethylene glycol signals around 3.9-4.0 ppm) and IR spectroscopy (disappearance of the ketone C=O stretch, typically ~1740 cm⁻¹).

Protocol 2: Grignard Addition to the Ester Carbonyl

Causality: This is the key step for installing the substituted benzyl group, a common feature in many systemic fungicides. The Grignard reagent, a potent carbon nucleophile, will attack the electrophilic ester carbonyl twice, leading to the formation of a tertiary alcohol after an acidic workup.

Materials:

| Reagent/Material | Grade | Supplier Example | Notes |

| Protected Keto-Ester (from Protocol 1) | - | - | Must be anhydrous. |

| 4-Chlorobenzylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | Highly reactive; handle under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent; must be dry. |

| Saturated Ammonium Chloride (aq.) | Reagent | - | For quenching the reaction. |

| Diethyl Ether | Reagent | - | For extraction. |

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add the protected keto-ester (12.0 g, 56.0 mmol) dissolved in anhydrous THF (100 mL) to a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition: Add 4-chlorobenzylmagnesium bromide solution (123 mL of 1.0 M solution, 123.2 mmol, ~2.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible.

-

Quenching & Workup:

-

Cool the flask back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).

Self-Validation: Successful reaction is indicated by the appearance of aromatic proton signals in the ¹H NMR spectrum and the presence of a broad -OH stretch in the IR spectrum (~3400 cm⁻¹). The disappearance of the ester C=O stretch (~1730 cm⁻¹) is also a key indicator.

Concluding Remarks and Future Perspectives

The synthetic sequence detailed above demonstrates how Ethyl 3-methyl-2-oxocyclopentanecarboxylate can be rationally manipulated to construct complex molecular architectures suitable for agrochemical development. The resulting dihydroxylated precursor is a valuable platform molecule. The tertiary alcohol can be used to introduce the critical 1,2,4-triazole heterocycle, while the protected ketone can be deprotected and further functionalized.

This strategic approach, rooted in a deep understanding of the reagent's reactivity, allows for the creation of diverse libraries of candidate molecules. By modifying the Grignard reagent or exploring alternative C-C bond-forming reactions at the α-position (prior to protection), researchers can engage in "scaffold hopping" and structure-activity relationship (SAR) studies to optimize fungicidal potency and spectrum.[10] The principles outlined herein provide a robust framework for leveraging this high-value starting material in the discovery of next-generation fungicides.

References

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.

-

Paul, N. C., & Park, K. S. (2013). Plant Growth Promotion by Two Volatile Organic Compounds Emitted From the Fungus Cladosporium halotolerans NGPF1. Frontiers in Microbiology. Retrieved from [Link]

-

ResearchGate. (2020). Cyclopentenones, Scaffolds for Organic Syntheses Produced by the Endophytic Fungus Mitosporic Dothideomycete sp. LRUB20. Retrieved from [Link]

-

ResearchGate. (1994). New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. Retrieved from [Link]

-

ResearchGate. (2017). Mastering β-keto esters. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis of a Novel Bicyclic Scaffold Inspired by the Antifungal Natural Product Sordarin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

National Institutes of Health. (2024). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Antifungal Activity of Raspberry Ketone Ester Derivatives as Potential Fungicides. Retrieved from [Link]

-

ResearchGate. (2020). Efficient method for the cyclopentanone synthesis from furfural: Understanding the role of solvents, solubilities and bimetallic catalytic system. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-Methyl-2-oxocyclopentanecarboxylate|CAS 7424-85-3 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-methyl-2-oxocyclopentane-1-carboxylate [cymitquimica.com]

- 6. ethyl 3-methyl-2-oxocyclopentane-1-carboxylate 95% | CAS: 7424-85-3 | AChemBlock [achemblock.com]

- 7. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-oxocyclopentanecarboxylate 95 611-10-9 [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a versatile cyclic β-ketoester that serves as a pivotal building block in modern organic synthesis.[1] Its structure, comprising a five-membered carbocyclic ring functionalized with a ketone, an ethyl ester, and a methyl group, offers a rich platform for a multitude of chemical transformations. The strategic placement of these functionalities—an electrophilic ketone, a modifiable ester, and an acidic α-proton—allows for controlled and predictable reactivity, making it an invaluable precursor for complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-methyl-2-oxocyclopentanecarboxylate. We will delve into its application in constructing polycyclic systems like steroid and terpenoid frameworks, its role in the synthesis of bioactive molecules such as prostaglandin analogues and fungicides, and provide detailed, field-proven protocols for its key transformations.

Key Structural Features and Reactivity:

-

α-Proton Acidity: The proton at the C1 position (alpha to both the ketone and the ester) is highly acidic and can be readily abstracted by a base to form a stabilized enolate. This enolate is a potent nucleophile, central to alkylation and condensation reactions.

-

Electrophilic Centers: Both the ketone (C2) and the ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reductions, Grignard additions, and transesterifications.[1]

-

Stereochemistry: The presence of a chiral center at C3 (and potentially C1 depending on substitution) makes this molecule a valuable starting point for stereoselective synthesis.

Core Application 1: Annulation Strategies for Polycyclic Synthesis

One of the most powerful applications of Ethyl 3-methyl-2-oxocyclopentanecarboxylate is in the construction of fused six-membered rings through the Robinson Annulation . This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is a cornerstone in the total synthesis of steroids, terpenoids, and other polycyclic natural products.[2][3]

The Robinson Annulation Workflow

The process begins with the deprotonation of the β-ketoester to form a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).[4] The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, followed by dehydration, to yield a cyclohexenone ring fused to the original cyclopentane core.[2][3]

Caption: Workflow of the Robinson Annulation.

Protocol: Synthesis of a Fused Bicyclic System

This protocol describes a general procedure for the Robinson Annulation using Ethyl 3-methyl-2-oxocyclopentanecarboxylate and Methyl Vinyl Ketone (MVK).

Materials:

-

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.1 equiv)

-

Ethanol (anhydrous)

-

Methyl Vinyl Ketone (MVK) (1.2 equiv)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

Add sodium ethoxide (1.1 equiv) portion-wise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete enolate formation. Causality: Using a strong base like NaOEt ensures quantitative deprotonation at the acidic α-carbon, generating the necessary nucleophile for the subsequent Michael addition.

-

Michael Addition: Slowly add Methyl Vinyl Ketone (1.2 equiv) dropwise via a syringe, keeping the reaction temperature below 10 °C. The reaction is exothermic. Insight: MVK is a volatile and reactive Michael acceptor. Slow addition at low temperature prevents self-polymerization and ensures controlled 1,4-addition.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Aldol Condensation & Cyclization: Upon completion of the Michael addition, carefully add 1 M HCl to neutralize the base and then add a sufficient amount to make the solution acidic (pH ~2). Heat the mixture to reflux for 2-4 hours. This promotes both the intramolecular aldol condensation and the subsequent dehydration to form the α,β-unsaturated ketone.

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired fused bicyclic enone.

| Reactant | Molar Equiv. | Purpose |

| Ethyl 3-methyl-2-oxocyclopentanecarboxylate | 1.0 | Michael Donor |

| Sodium Ethoxide | 1.1 | Base for Enolate Formation |

| Methyl Vinyl Ketone | 1.2 | Michael Acceptor |

Core Application 2: Precursor to Prostaglandin Analogues

The cyclopentane core of Ethyl 3-methyl-2-oxocyclopentanecarboxylate makes it an excellent starting scaffold for the synthesis of prostaglandins (PGs) and their analogues.[5] PGs are lipid compounds involved in numerous physiological processes, and their synthetic analogues are important therapeutic agents. The synthesis hinges on the stereocontrolled installation of two side chains onto the cyclopentane ring.

Synthetic Strategy via Alkylation

The general approach involves the sequential alkylation of the β-ketoester to introduce the two characteristic prostaglandin side chains. The C1 enolate serves as the nucleophilic handle to introduce the first side chain (typically the "upper" or "alpha" chain). Subsequent chemical manipulations of the ketone and ester functionalities allow for the introduction of the second ("lower" or "omega") chain.[6]

Caption: Key steps in prostaglandin analogue synthesis.

Protocol: α-Alkylation of the β-Ketoester

This protocol is adapted from a standard procedure for the alkylation of β-ketoesters and is a critical first step in building prostaglandin side chains.[7]

Materials:

-

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Alkyl halide (e.g., Iodoalkane, R-I) (1.5 equiv)

-

Acetone (anhydrous)

-

Saturated ammonium chloride solution

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv) and anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 equiv) to the solution. Causality: K₂CO₃ is a mild, non-hygroscopic base suitable for generating the enolate without promoting significant side reactions like ester hydrolysis.

-

Add the desired alkyl halide (1.5 equiv) to the suspension.

-

Heat the reaction mixture to reflux (approx. 50-60 °C) and stir for 14-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Workup: Dilute the residue with ethyl acetate and wash with water and then with a saturated ammonium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated product.

| Reagent | Molar Equiv. | Purpose | Typical Yield |

| K₂CO₃ | 2.0 | Base | 85-95% |

| Alkyl Halide | 1.5 | Electrophile | (Product Dependent) |

Core Application 3: Intermediate in Agrochemical Synthesis

The structural motifs present in Ethyl 3-methyl-2-oxocyclopentanecarboxylate are found in various bioactive molecules, including agrochemicals. It is a known precursor in the synthesis of fungicides, such as metconazole.[1] The synthesis leverages the reactivity of the ketone group to build the more complex structure required for biological activity.

Synthetic Utility for Fungicides

In the synthesis of triazole fungicides like metconazole, the cyclopentane ring serves as a rigid scaffold. The synthetic route typically involves a nucleophilic addition to the C2 ketone, followed by the construction of the triazole-containing side chain. This showcases the molecule's utility in providing a foundational carbocyclic core that can be further elaborated.[1]

Conclusion